
3-Iodo-6-methoxy-1-methyl-1H-indazole
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Overview
Description
3-Iodo-6-methoxy-1-methyl-1H-indazole is a synthetic compound with the molecular formula C9H9IN2O. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of an iodine atom at the third position, a methoxy group at the sixth position, and a methyl group at the first position of the indazole ring.
Preparation Methods
The synthesis of 3-Iodo-6-methoxy-1-methyl-1H-indazole typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-iodoaniline and 2-methoxybenzaldehyde.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 2-iodoaniline and 2-methoxybenzaldehyde in the presence of a suitable catalyst.
Cyclization: The intermediate undergoes cyclization to form the indazole ring. This step often requires the use of a strong acid or base to facilitate the ring closure.
Industrial production methods for this compound are similar but are optimized for large-scale synthesis, often involving continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
3-Iodo-6-methoxy-1-methyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the third position makes the compound susceptible to nucleophilic substitution reactions. Common reagents include sodium azide and potassium cyanide, leading to the formation of azido and cyano derivatives, respectively.
Oxidation and Reduction: The methoxy group can undergo oxidation to form a hydroxyl group, while reduction reactions can target the indazole ring to form dihydro derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki and Heck reactions, forming carbon-carbon bonds with various aryl and alkyl halides.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the primary applications of 3-Iodo-6-methoxy-1-methyl-1H-indazole is in the development of anticancer agents. Research indicates that derivatives of this compound exhibit promising inhibitory effects against various cancer cell lines. For instance, a study demonstrated that a related compound showed an IC50 value of 5.15 µM against the K562 chronic myeloid leukemia cell line, indicating significant potential for therapeutic use . The mechanism involves the modulation of apoptotic pathways, particularly through the inhibition of Bcl-2 family proteins and the p53/MDM2 interaction, leading to increased apoptosis in cancer cells .
Table 1: Anticancer Activity of Indazole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | K562 | 5.15 | Inhibition of Bcl-2, activation of p53 |
5-Fluorouracil (Control) | K562 | 10.0 | Broad-spectrum antitumor activity |
Chemical Biology
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in various cellular processes. Kinase inhibitors are crucial in treating diseases such as cancer due to their role in cell signaling pathways. The unique structural features of this compound allow it to interact selectively with specific enzymes, enhancing its utility in drug development.
Antimicrobial Properties
Recent studies have also explored the antimicrobial properties of this compound. Preliminary findings suggest that this compound may exhibit activity against certain bacteria and fungi, making it a candidate for further investigation as an antimicrobial agent.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that optimize yield and purity. The compound serves as a building block for synthesizing various derivatives with enhanced biological activities. For example, modifications at different positions on the indazole ring can lead to compounds with improved selectivity and potency against specific targets .
Case Studies
Case Study 1: Antitumor Activity Evaluation
In a study focusing on indazole derivatives, researchers synthesized several compounds and evaluated their antitumor effects using MTT assays across multiple cancer cell lines including A549 (lung), PC-3 (prostate), and Hep-G2 (hepatoma). The findings highlighted that compounds similar to this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, showcasing their therapeutic potential .
Case Study 2: Enzyme Interaction Studies
Another study investigated the interaction of indazole derivatives with specific kinases. The results indicated that these compounds could effectively inhibit kinase activity, thereby influencing downstream signaling pathways associated with tumor growth and progression .
Mechanism of Action
The mechanism of action of 3-Iodo-6-methoxy-1-methyl-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
3-Iodo-6-methoxy-1-methyl-1H-indazole can be compared with other indazole derivatives such as:
3-Iodo-1-methyl-1H-indazole: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.
6-Methoxy-1-methyl-1H-indazole: Lacks the iodine atom, affecting its ability to undergo substitution reactions.
3-Bromo-6-methoxy-1-methyl-1H-indazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity in coupling reactions.
Biological Activity
3-Iodo-6-methoxy-1-methyl-1H-indazole is a compound belonging to the indazole class, characterized by a bicyclic structure that includes a five-membered nitrogen-containing ring fused to a six-membered aromatic ring. Its molecular formula is C9H9IN2O, with a molecular weight of approximately 288.09 g/mol. The unique arrangement of functional groups—specifically, an iodine atom at the 3-position, a methoxy group at the 6-position, and a methyl group at the 1-position—contributes to its potential biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate various cellular pathways, potentially leading to therapeutic effects such as:
- Inhibition of Kinase Activity : The compound may inhibit certain kinases, which are critical in regulating cell proliferation and apoptosis, particularly in cancer cells.
- Cytochrome P450 Inhibition : Preliminary studies suggest that it may act as an inhibitor for specific cytochrome P450 enzymes involved in drug metabolism.
Biological Activity and Applications
This compound has been explored for various biological applications, including:
- Anticancer Activity : Compounds within the indazole class have shown promise in delaying tumor growth in xenograft models. For instance, related compounds have demonstrated significant inhibitory effects on cancer cell lines .
- Anti-inflammatory Properties : The compound's structural features may contribute to anti-inflammatory effects, making it a candidate for further exploration in therapeutic settings.
- Antimicrobial Effects : Indazoles are known for their antimicrobial properties, suggesting that this compound may also exhibit similar activities.
Research Findings and Case Studies
Research on this compound is still emerging, but several studies highlight its potential:
-
Synthesis and Biological Evaluation :
- A study synthesized various indazole derivatives and evaluated their biological activities. The findings indicated that modifications at the 3-position significantly influenced the compounds' inhibitory effects on cancer cell proliferation .
- Another investigation focused on the synthesis of vinylated indazoles derived from this compound, revealing promising yields and biological activities .
- Structure-Activity Relationship (SAR) :
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-iodo-6-methoxy-1-methylindazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IN2O/c1-12-8-5-6(13-2)3-4-7(8)9(10)11-12/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEGXAAVEVXKBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)OC)C(=N1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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